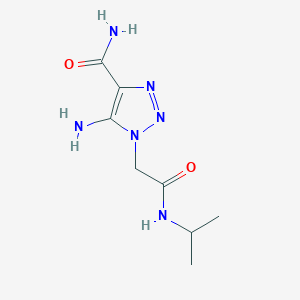

5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide is a derivative of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold, a privileged chemotype in medicinal chemistry. This scaffold is characterized by a triazole core substituted with amino and carboxamide groups, enabling diverse biological interactions . The target compound features an isopropylamino-2-oxoethyl substituent, distinguishing it from the parent scaffold. Its modular synthesis allows for structural diversification, making it chemically tractable for structure-activity relationship (SAR) studies .

Propiedades

IUPAC Name |

5-amino-1-[2-oxo-2-(propan-2-ylamino)ethyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N6O2/c1-4(2)11-5(15)3-14-7(9)6(8(10)16)12-13-14/h4H,3,9H2,1-2H3,(H2,10,16)(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFURZJNCACWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=C(N=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Heterocyclic Cyclization via Multicomponent Reactions

One of the most prominent methods involves multicomponent heterocyclization reactions, notably the [3+2] cycloaddition, which facilitates the synthesis of 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamides. This approach is catalyzed by bases such as sodium ethoxide or cesium carbonate and often employs catalysts like sodium ethoxide or cesium carbonate to promote cyclization under mild, non-moisture-sensitive conditions.

- Catalysts: Sodium ethoxide, cesium carbonate

- Solvent: Typically polar aprotic solvents like DMSO or DMF

- Conditions: Mild heating or microwave-assisted at approximately 140°C

- Yield: Ranges from moderate to high depending on substituents and reaction optimization

- The method allows for the synthesis of various derivatives with high regioselectivity.

- Structural confirmation via NMR and mass spectrometry is standard, ensuring product integrity.

Cross-Coupling via Buchwald–Hartwig Reaction

Another effective approach involves palladium-catalyzed Buchwald–Hartwig cross-coupling reactions, especially for N-arylamino derivatives. This method involves the coupling of 5-amino-1,2,3-triazoles with (het)aryl halides or primary amines in dry conditions, often in 1,4-dioxane, under argon atmosphere.

- Reagents: 5-Amino-1,2,3-triazoles, (het)aryl halides, primary amines

- Catalyst: Pd-based complexes such as Pd(cinnamyl)Cl with phosphine ligands

- Base: Sodium tert-butoxide

- Conditions: Elevated temperature (~120°C) for extended periods (~18 hours)

- Workup: Extraction with dichloromethane, purification via chromatography

- This method is efficient for N-arylamino derivatives, with yields influenced by the electronic nature of substituents.

- The process is scalable and suitable for synthesizing complex analogs.

Direct Cycloaddition and Carbamoylation

The synthesis of the specific carbamoyl-substituted triazole involves carbamoylation of amino groups followed by cyclization. The carbamoyl group can be introduced via reaction with carbamoyl chlorides or isocyanates, followed by cyclization under basic or thermal conditions.

- Starting from amino-triazoles, reaction with carbamoyl chlorides in the presence of bases like triethylamine

- Cyclization facilitated by heating or using catalysts such as sodium ethoxide

- The process yields the target compound with high purity after purification

- This route is versatile for introducing various carbamoyl groups.

- The reaction conditions are optimized to prevent side reactions such as hydrolysis.

Patent and Literature-Based Synthesis Routes

Recent patents, such as WO2017191650A1, describe improved processes for synthesizing derivatives of this compound, emphasizing the use of heterocyclic cyclization, multicomponent reactions, and catalytic processes. These methods often combine multiple steps into one-pot syntheses, improving efficiency and yield.

Data Summary Table: Preparation Methods

| Method | Reagents | Catalysts | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Multicomponent Cyclization | Amino-triazoles, aldehydes/ketones | Sodium ethoxide, cesium carbonate | DMSO, DMF | Microwave or thermal at 140°C | Moderate to high | Regioselective, versatile |

| Cross-Coupling (Buchwald–Hartwig) | 5-Amino-1,2,3-triazoles, (het)aryl halides | Pd(cinnamyl)Cl, phosphine ligands | 1,4-Dioxane | 120°C, 18h | Good | Suitable for N-aryl derivatives |

| Carbamoylation + Cyclization | Amino-triazoles, carbamoyl chlorides | Base (triethylamine) | Toluene, ethanol | Reflux or thermal | Variable | Introduces carbamoyl groups efficiently |

| Patent-Optimized Protocols | Various | Catalytic systems | Solvent-dependent | Optimized conditions | High | One-pot processes |

Research Findings and Notes

- Selectivity and Yield Optimization: Reaction parameters such as temperature, solvent polarity, catalyst loading, and reaction time significantly influence yields and regioselectivity.

- Structural Validation: Crystallography and spectroscopic methods confirm the formation of the desired heterocyclic framework.

- Scalability: Methods involving multicomponent reactions and catalytic cyclizations are scalable for industrial applications.

- Reaction Challenges: Side reactions like hydrolysis or undesired polymerization can occur; thus, reaction conditions must be carefully controlled.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Functionalization: Further functionalization can be achieved through reactions with different reagents to introduce new functional groups.

Common Reagents and Conditions

Carbodiimides: Used in the initial synthesis.

Diazo Compounds: Participate in the nucleophilic addition and cyclization process.

Mild Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products Formed

The major products formed from these reactions include various functionalized triazoles, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

Scientific Research Applications

5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide has shown promise in several areas of scientific research:

Anticancer Activity

Studies have indicated that triazole derivatives possess anticancer properties. The compound's mechanism of action involves interaction with specific enzymes or receptors associated with cancer cell proliferation. For instance, it may inhibit enzymes involved in the biosynthesis of nucleic acids or proteins necessary for tumor growth.

Antimicrobial Properties

The compound has demonstrated activity against various pathogens, making it a candidate for developing new antimicrobial agents. Its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways can be crucial in treating infections resistant to conventional antibiotics.

Anti-inflammatory Effects

Research suggests that triazole derivatives can modulate inflammatory responses. By targeting specific signaling pathways involved in inflammation, this compound may offer therapeutic benefits in conditions such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various applications:

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

*Calculated based on molecular formula.

Structural Modifications and Impact on Activity

- Its steric bulk may also alter binding kinetics in enzymatic pockets .

- 4-Nitrophenyl substituent (11j) : The electron-withdrawing nitro group in 11j improves thermal stability (melting point >300°C) and may enhance π-stacking interactions with aromatic residues in target proteins, as seen in anticancer applications .

Actividad Biológica

5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide, a compound belonging to the triazole family, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for drug development.

Synthesis

The synthesis of this compound involves several steps. The general procedure includes the reaction of isopropylamine with diazoacetate under basic conditions, leading to the formation of the triazole ring. The compound can be purified through column chromatography, yielding a high-purity product suitable for biological evaluation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of triazole derivatives. For instance, compounds related to this compound have shown promising results against various bacterial strains. In vitro assays demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Antimalarial Activity

Research focusing on triazole derivatives has also explored their antimalarial properties. A study evaluated compounds similar to this compound against Plasmodium falciparum. The results indicated that these compounds exhibited low cytotoxicity while demonstrating effective inhibition of parasitemia in murine models. Notably, one compound showed an IC50 value in the submicromolar range (0.8 μM), suggesting significant antimalarial potential .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed using HepG2 and Vero cell lines. The findings revealed that the compound displayed a selectivity index (SI) ranging from 6.8 to 343 against HepG2 cells and from 13.7 to 494.8 for Vero cells, indicating a favorable therapeutic window for further development in drug discovery .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the isopropylamino moiety and the carboxamide group significantly influence biological activity. The presence of the triazole ring is crucial for maintaining the desired biological effects while minimizing toxicity .

Case Studies and Research Findings

Several case studies have documented the efficacy of triazole derivatives in preclinical models:

| Study | Compound | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 5-Amino derivative | 0.8 | >343 (HepG2) | |

| Related triazole | <5 | >494.8 (Vero) |

These studies emphasize the potential of this compound as a lead candidate for further development.

Q & A

Q. What are the standard synthetic routes for 5-amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide, and how can intermediates be characterized?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via condensation reactions involving triazole precursors and isopropylamino-oxoethyl intermediates. For example, analogous triazole carboxamides are synthesized by refluxing intermediates (e.g., 3-formyl-indole derivatives) with acetic acid and sodium acetate as catalysts, followed by crystallization .

- Characterization : Key techniques include FTIR for amide bond confirmation (C=O stretch at ~1650 cm⁻¹), NMR for structural elucidation (e.g., triazole proton signals at δ 7.5–8.5 ppm), and HPLC for purity assessment (>98%) .

Q. How can solubility limitations of this triazole derivative be addressed in in vitro assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility .

- Salt Formation : Convert the carboxamide to a sodium or hydrochloride salt to improve aqueous solubility .

Advanced Research Questions

Q. What computational strategies are recommended to predict the enzyme inhibitory activity of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase or histone deacetylase). Focus on hydrogen bonding between the carboxamide group and catalytic zinc ions in enzyme active sites .

- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability under physiological conditions (e.g., pH 7.4, 310 K) .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed ATP concentrations in kinase assays).

- Batch Analysis : Compare bioactivity across synthesized batches with LC-MS validation to rule out impurity-driven variability .

- Meta-Analysis : Use tools like RevMan to statistically integrate data from PubChem and peer-reviewed studies, adjusting for assay heterogeneity .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Factorial Design : Apply a 2³ factorial matrix to test substituent effects (e.g., isopropyl vs. cyclopentyl groups) on bioactivity and solubility .

- QSAR Modeling : Use Gaussian 16 to calculate electronic descriptors (e.g., HOMO-LUMO gaps) and correlate with inhibitory IC₅₀ values .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in synthesizing and testing this compound?

Methodological Answer:

Q. How can researchers validate off-target effects in enzyme inhibition studies?

Methodological Answer:

- Selectivity Profiling : Screen against a panel of 50+ kinases or proteases using fluorescence polarization assays.

- CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. enzyme-knockout cell lines .

Future Research Directions

Q. What novel derivatives could enhance the compound’s pharmacokinetic profile?

Methodological Answer:

Q. How can AI/ML accelerate the discovery of analogs with improved efficacy?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.